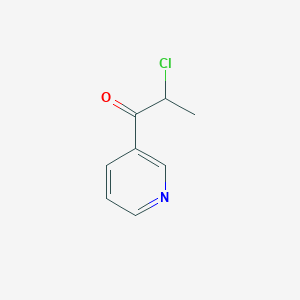
1-Propanone, 2-chloro-1-(3-pyridinyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(3-pyridinyl)-1-propanone is an organic compound with the molecular formula C8H8ClNO It is a chlorinated derivative of 1-(3-pyridinyl)-1-propanone, featuring a pyridine ring substituted with a chloro group and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-pyridinyl)-1-propanone typically involves the chlorination of 1-(3-pyridinyl)-1-propanone. One common method is the reaction of 1-(3-pyridinyl)-1-propanone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
[ \text{C}_8\text{H}_9\text{NO} + \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_8\text{ClNO} + \text{SO}_2 + \text{HCl} ]
This method is efficient and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-1-(3-pyridinyl)-1-propanone can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to improved yields and purity of the final product. The use of automated systems also enhances safety and reduces the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(3-pyridinyl)-1-propanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Reduction: Conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Oxidation: Performed in aqueous or mixed solvent systems under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-chloro-1-(3-pyridinyl)-1-propanol.
Oxidation: Formation of 2-chloro-1-(3-pyridinyl)-1-propanoic acid or other oxidized products.
Scientific Research Applications
2-Chloro-1-(3-pyridinyl)-1-propanone has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Employed in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-pyridinyl)-1-propanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The chloro group and the pyridine ring play crucial roles in its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the biological system and the specific target.
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)-1-propanone: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-(2-pyridinyl)-1-propanone: Similar structure but with the chloro group on a different position of the pyridine ring, leading to different reactivity and biological activity.
2-Chloro-1-(4-pyridinyl)-1-propanone: Another isomer with the chloro group on the 4-position of the pyridine ring.
Uniqueness
2-Chloro-1-(3-pyridinyl)-1-propanone is unique due to the specific positioning of the chloro group on the 3-position of the pyridine ring. This positioning influences its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
CAS No. |
106430-50-6 |
|---|---|
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-1-pyridin-3-ylpropan-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-6(9)8(11)7-3-2-4-10-5-7/h2-6H,1H3 |
InChI Key |
FYCWIBLLNBAKIQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
Canonical SMILES |
CC(C(=O)C1=CN=CC=C1)Cl |
Synonyms |
1-Propanone, 2-chloro-1-(3-pyridinyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


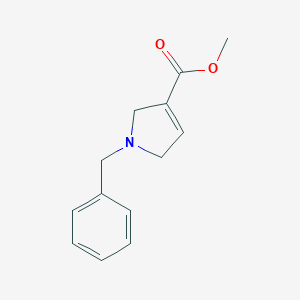
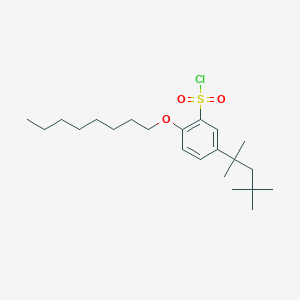
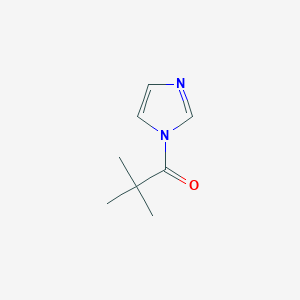
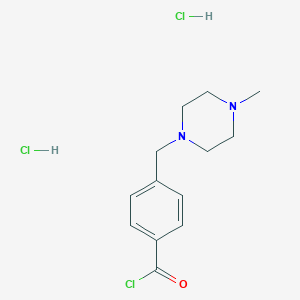
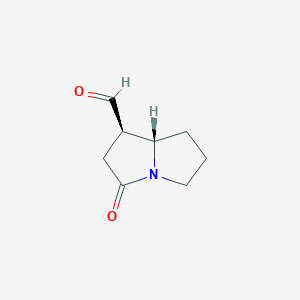
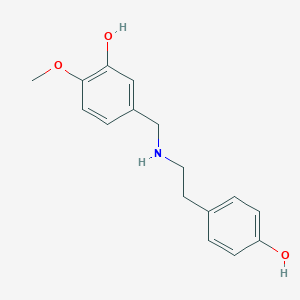
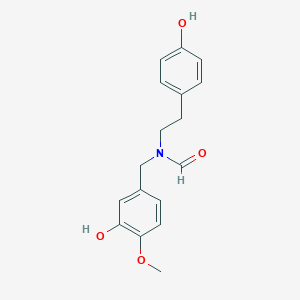
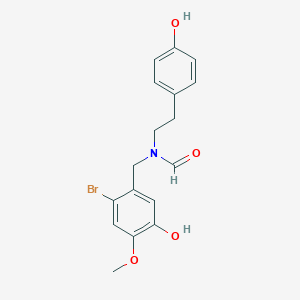

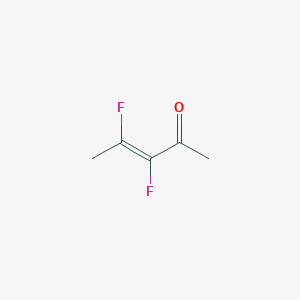
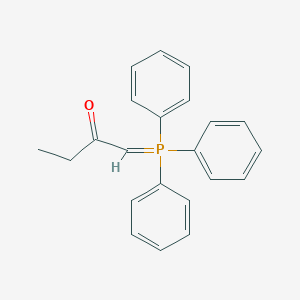
![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
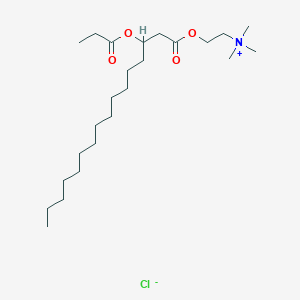
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
